molecular formula C10H11NO B1591047 4-ethoxy-1H-indole CAS No. 23456-82-8

4-ethoxy-1H-indole

Cat. No. B1591047
CAS RN: 23456-82-8
M. Wt: 161.2 g/mol
InChI Key: ADTHBTGXERXZTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives are significant in the synthesis of biologically significant structures. They are crucial in C-H functionalization processes, often catalyzed by transition metals, which facilitate the formation of a variety of C-C and C-heteroatom bonds.


Molecular Structure Analysis

The molecular structure of “4-ethoxy-1H-indole” is similar to other indole derivatives. It contains a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound has a non-planar conformation .


Chemical Reactions Analysis

Indole derivatives like “4-ethoxy-1H-indole” are known for their role in various chemical reactions. They are used in the synthesis of fused-indole heterocycles, which are significant in biological applications. They also play a crucial role in C-H functionalization processes.

Scientific Research Applications

Precursor in Synthesis

Transition Metal Catalysis

  • C-H Functionalization by Transition Metal Catalysis: Recent advances in the diversification of indole and its congeners via transition-metal-catalyzed site-selective inert C-H functionalization highlight the importance of N-alkoxycarbamoyl indoles like 4-ethoxy-1H-indole (Ghosh & Das, 2021).

Photophysical Properties

  • Photophysical Behavior: The photophysical properties of a novel 4-aza-indole derivative, including reverse solvatochromism behavior and high quantum yield, indicate potential applications in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Biological Activities

  • Antimicrobial Activities: N-Substituted indole derivatives exhibit significant antimicrobial activities. One such compound with a 4-ethoxy-1H-indole structure showed higher inhibition than the standard drug chloramphenicol (Shaikh & Debebe, 2020).
  • Synthesis of Antimicrobial Agents: Derivatives of indole, including those with an ethoxy carbonyl group, have been synthesized and screened for their antimicrobial potential (Kalshetty, Gani, & Kalashetti, 2012).

Safety And Hazards

While specific safety and hazards information for “4-ethoxy-1H-indole” is not available, general safety measures for handling indole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indole derivatives have diverse biological activities and hold great potential for future therapeutic possibilities . They are being explored for their potential use in the treatment of various diseases, including cancer, microbial infections, and various types of disorders in the human body .

properties

IUPAC Name

4-ethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-12-10-5-3-4-9-8(10)6-7-11-9/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTHBTGXERXZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572089
Record name 4-Ethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-1H-indole

CAS RN

23456-82-8
Record name 4-Ethoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An oven dried two neck flask was charged with 5 ml DMF and NaH (66 mg, 60% in oil, 1.65 mmol). The mixture was cooled down to 0° C., followed by dropwise addition of 4-hydroxy indole (200 mg, 1.5 mmol) in 5 ml DMF over 10 second. After stirring for 30 min under N2, bromoethane in 2 ml DMF was added dropwise, and the reaction was allowed to warm to rt. with continued stirring for 2 hr. Removal of the solvent in vacuo, followed by aqueous work up afforded crude 4-ethoxyindole which was purified by prep. HPLC to afford 201 mg (83%) of pure 4-ethxyindole; HPLC retention time, 1.190 min.
Quantity
200 mg
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5 mL
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2 mL
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66 mg
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5 mL
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Synthesis routes and methods II

Procedure details

4-Hydroxyindole (1.0 equivalents) is dissolved in dry, degassed acetone. EtBr (5.0 equivalents) and Cs2CO3 (2.5 equivalents) are added, and the resulting solution is stirred for 18 hours. The reaction mixture is filtered through a Celite plug. The solvent is evaporated, and the product is purified by flash chromatography (MeOH:CH2Cl2, 5:95) to yield the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Xue, L Ma, R Gao, Y Li, Z Li - Acta Pharmaceutica Sinica B, 2014 - Elsevier
A series of novel indole-2-carboxylate derivatives were synthesized and assayed to determine their in vitro broad-spectrum antiviral activities. The biological results showed that some of …
Number of citations: 33 www.sciencedirect.com
HN Bramson, J Corona, ST Davis… - Journal of medicinal …, 2001 - ACS Publications
… Condensation of 4-ethoxy-1H-indole-2,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride using procedure E provided the title compound: 1 H NMR (DMSO-d 6 ): δ 1.44 (t, J = …
Number of citations: 308 pubs.acs.org
T Kakigami, T Usui, K Tsukamoto… - Chemical and …, 1998 - jstage.jst.go.jp
The title compounds (6-9) were prepared and evaluated for serotonin 5-HT 4 agonistic activity in in vitro tests. Introducing a propyl or allyl group at the 3-position of benzamide caused …
Number of citations: 18 www.jstage.jst.go.jp

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